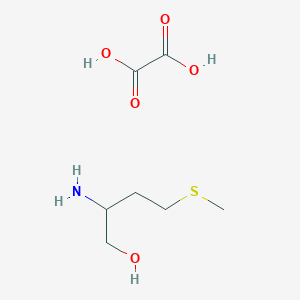

2-Amino-4-(methylthio)butan-1-OL oxalate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-Amino-4-(methylthio)butan-1-OL oxalate is a useful research compound. Its molecular formula is C7H15NO5S and its molecular weight is 225.27 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Analgesic Properties

The compound is structurally related to various analgesics, particularly those used in the treatment of pain management. Research indicates that derivatives of 2-amino-4-(methylthio)butan-1-OL exhibit significant analgesic activity, making them potential candidates for developing new pain relief medications. A study highlighted the synthesis of compounds with similar structures that demonstrated efficacy in reducing pain responses in animal models .

Antidepressant Activity

The oxalate salt form of 2-amino-4-(methylthio)butan-1-OL has been evaluated for its antidepressant properties. In preclinical studies, it was shown to influence neurotransmitter systems, particularly serotonin and norepinephrine pathways, which are crucial in mood regulation. This suggests potential use in treating depression and anxiety disorders .

Neuropharmacology

Cognitive Enhancement

Research has pointed towards the cognitive-enhancing effects of compounds similar to 2-amino-4-(methylthio)butan-1-OL. Studies involving animal models have indicated improvements in memory and learning capabilities when administered this compound, suggesting a role in treating cognitive decline associated with aging or neurodegenerative diseases .

Synthesis and Chemical Applications

Synthetic Intermediates

2-Amino-4-(methylthio)butan-1-OL oxalate serves as a valuable intermediate in the synthesis of various pharmaceutical agents. Its unique functional groups allow for further chemical modifications, which can lead to the development of new therapeutic agents . For instance, it can be transformed into more complex structures that may exhibit enhanced biological activity.

Case Studies

Analyse Chemischer Reaktionen

Hydrolysis of the Oxalate Ester

The oxalate ester group undergoes hydrolysis under acidic or basic conditions, yielding 2-amino-4-(methylthio)butan-1-ol and oxalic acid. This reaction is critical for deprotection in multistep syntheses.

-

Conditions :

-

Mechanism : Nucleophilic attack at the carbonyl carbon, followed by cleavage of the ester bond.

Oxidation of the Thioether Group

The methylthio (-SMe) group is susceptible to oxidation, forming sulfoxide or sulfone derivatives. These transformations are pivotal for modulating biological activity or enabling further functionalization.

Note : Sulfone derivatives exhibit enhanced stability and are used in protease inhibition studies .

Substitution Reactions at the Hydroxyl Group

The primary hydroxyl group participates in nucleophilic substitutions, enabling the introduction of diverse functional groups.

Examples:

-

Mitsunobu Reaction :

-

Sulfonate Ester Formation :

Reductive Coupling Reactions

The oxalate moiety facilitates reductive coupling with alkyl halides or aryl boronic acids under nickel catalysis, forming C–C bonds.

Mechanism : Oxalate acts as a traceless directing group, with Mn enhancing oxidative addition efficiency .

Amino Group Functionalization

The primary amine undergoes acylation or reductive alkylation, expanding utility in medicinal chemistry.

-

Acylation :

-

Schiff Base Formation :

Radical Cyclization Pathways

Under photolytic or thermal conditions, the oxalate group generates iminyl radicals, enabling cyclization to form nitrogen-containing heterocycles.

| Conditions | Product | Application | Reference |

|---|---|---|---|

| UV light, DMSO | 1,2-Thiazine derivative | Antiviral agents | |

| AIBN, toluene, 80°C | Pyrrolidine analog | CNS drug candidates |

Key Insight : Radical intermediates are trapped by alkenes or aromatics, enabling atom-economic synthesis .

Eigenschaften

Molekularformel |

C7H15NO5S |

|---|---|

Molekulargewicht |

225.27 g/mol |

IUPAC-Name |

2-amino-4-methylsulfanylbutan-1-ol;oxalic acid |

InChI |

InChI=1S/C5H13NOS.C2H2O4/c1-8-3-2-5(6)4-7;3-1(4)2(5)6/h5,7H,2-4,6H2,1H3;(H,3,4)(H,5,6) |

InChI-Schlüssel |

FWDONIDCMJCZQZ-UHFFFAOYSA-N |

Kanonische SMILES |

CSCCC(CO)N.C(=O)(C(=O)O)O |

Sequenz |

M |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.